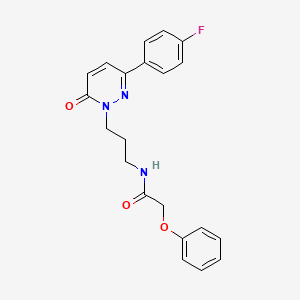

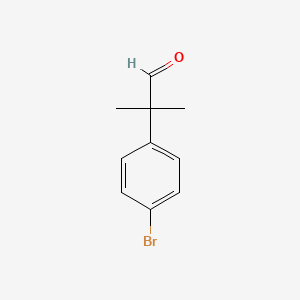

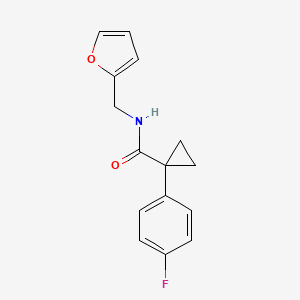

![molecular formula C16H14N4O2S B2831597 N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896328-48-6](/img/structure/B2831597.png)

N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,3,5-triazine . These compounds are known to exhibit a wide range of pharmacological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .

Synthesis Analysis

1,3,5-Triazine derivatives can be prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The synthesis process involves the replacement of chloride ions in cyanuric chloride .Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives is characterized by FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include the replacement of chloride ions in cyanuric chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives can be analyzed using FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Scientific Research Applications

Antimalarial and Antiviral Properties

Research has shown that sulfonamide derivatives possess significant antimalarial properties. For instance, a study by Fahim and Ismael (2021) revealed that certain sulfonamide compounds demonstrated excellent in vitro antimalarial activity, with one compound exhibiting an IC50 value of 1.2µM and a selectivity index of 9.0, indicating a high degree of efficacy against malaria parasites. Additionally, these compounds were found to have desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, with low cytotoxicity, suggesting potential as safe antimalarial agents (Fahim & Ismael, 2021).

Antimicrobial and Larvicidal Activities

Kumara et al. (2015) synthesized novel triazinone derivatives and evaluated them for antimicrobial and mosquito larvicidal activities. Their findings showed that these compounds could inhibit the growth of certain bacterial and fungal pathogens and possessed potent mosquito larvicidal properties. This suggests that N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide may also have potential applications in controlling microbial infections and mosquito populations, which are vectors for various diseases (Kumara et al., 2015).

Antitumor Activity

The antitumor activity of triazine derivatives has also been documented. Hu et al. (2008) conducted a study on asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains and evaluated their antitumor activities. The synthesized compounds were found to exhibit considerable in vitro antitumor activity against several cell lines, including L1210, CHO, and HL60, indicating the potential of triazine derivatives in cancer treatment (Hu et al., 2008).

Drug Delivery Systems

Innovative drug delivery systems utilizing triazine derivatives have been explored. Mattsson et al. (2010) investigated the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, demonstrating enhanced cytotoxicity against ovarian cancer cells. This research suggests that triazine-based structures could be used to improve the solubility and delivery of hydrophobic drugs, enhancing their efficacy and reducing side effects (Mattsson et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-14(17-10-12-6-2-1-3-7-12)11-23-15-18-13-8-4-5-9-20(13)16(22)19-15/h1-9H,10-11H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPCKLRNRLZEFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

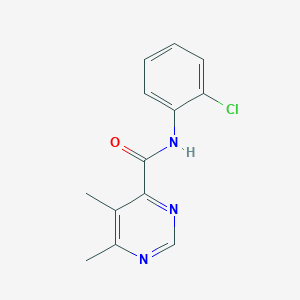

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2831516.png)

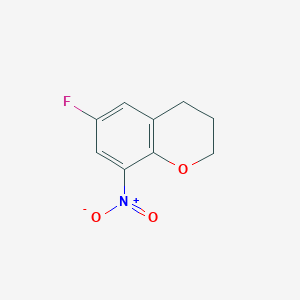

![Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate](/img/structure/B2831520.png)

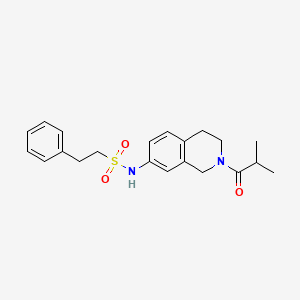

![methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2831522.png)

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2831527.png)